molecular formula C17H22N4O3S2 B2620353 2-(benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448065-41-5

2-(benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2620353
CAS No.: 1448065-41-5
M. Wt: 394.51
InChI Key: MPLPMLOEKYPGJD-UHFFFAOYSA-N
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Description

  • Reagent: Benzylthiol.

  • Conditions: Base (e.g., NaH), solvent (e.g., DMSO), room temperature.

  • Addition of 4-Methyl-4H-1,2,4-Triazol-3-yl Sulfonyl Piperidine:

    • Reagents: 4-Methyl-4H-1,2,4-triazol-3-yl sulfonyl chloride, piperidine.

    • Conditions: Solvent (e.g., THF), catalyst (e.g., triethylamine), controlled temperature.

  • Industrial Production Methods

    In an industrial setting, the synthesis of this compound would be scaled up, emphasizing cost-effectiveness and efficiency. Continuous flow reactors might be used to maintain reaction conditions more precisely, and high-throughput screening of catalysts and solvents would optimize yields and reduce byproducts.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone involves multi-step organic reactions. A common route might start with the formation of the ethanone backbone, followed by the introduction of the benzylthio group. This is typically accomplished through nucleophilic substitution reactions where benzylthiol reacts with an electrophilic ethanone derivative under mild conditions.

    Example Synthetic Route:

    • Formation of Ethanone Backbone:

      • Reagent: Ethanone precursor.

      • Conditions: Solvent (e.g., ethanol), temperature control.

    Chemical Reactions Analysis

    Types of Reactions

    2-(Benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone undergoes several types of reactions, primarily driven by its functional groups:

    • Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone.

    • Reduction: The ethanone moiety can be reduced to an alcohol.

    • Substitution: The piperidine ring can undergo various substitution reactions, introducing additional functional groups.

    Common Reagents and Conditions

    • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    • Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    • Substitution: Reagents like alkyl halides or sulfonyl chlorides, using bases like NaOH or KOH.

    Major Products Formed

    • Oxidation: Formation of sulfoxide or sulfone derivatives.

    • Reduction: Conversion to corresponding alcohol.

    • Substitution: Addition of various functional groups to the piperidine ring.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound is studied for its reactivity and versatility in forming complex molecules. It serves as a building block in the synthesis of more elaborate organic structures.

    Biology

    In biology, it may be explored for its potential as a biochemical probe or as a lead compound in drug discovery, given its diverse reactivity profile.

    Medicine

    In the medical field, it might be investigated for its potential therapeutic properties, particularly if it demonstrates biological activity against specific targets, such as enzymes or receptors.

    Industry

    Industrially, this compound can be used in the manufacture of specialty chemicals or as an intermediate in the production of pharmaceuticals.

    Mechanism of Action

    The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The specific mechanism will depend on the functional groups present and their ability to interact with biological molecules, often involving binding to active sites or altering the structure of target proteins.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(Benzylthio)ethanol

    • 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone

    • 4-Benzyl-1-piperidinone

    Uniqueness

    Compared to these similar compounds, 2-(benzylthio)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone combines the reactive benzylthio group with a sulfonyl-triazole-piperidine moiety, creating a multifaceted molecule with diverse chemical and potential biological properties.

    Conclusion

    The compound this compound is a fascinating subject for researchers due to its complex structure and varied reactivity

    Properties

    IUPAC Name

    2-benzylsulfanyl-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H22N4O3S2/c1-20-13-18-19-17(20)26(23,24)15-7-9-21(10-8-15)16(22)12-25-11-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MPLPMLOEKYPGJD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H22N4O3S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    394.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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